molecular formula C14H19NO3 B3028429 rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate CAS No. 2055840-97-4

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate

Cat. No.: B3028429
CAS No.: 2055840-97-4
M. Wt: 249.30
InChI Key: VYWULYQHYAJIJY-RAIGVLPGSA-N
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Description

This compound features a unique oxolane ring structure, which is a five-membered ring containing one oxygen atom

Preparation Methods

The synthesis of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of (3S,4S)-4-aminooxolane-3-carboxylic acid with (1R)-1-phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

rel-Methyl (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylate can be compared with similar compounds such as:

    Methyl (3S,4S)-4-aminooxolane-3-carboxylate: Lacks the phenylethyl group, resulting in different reactivity and applications.

    (3S,4S)-4-{[(1R)-1-phenylethyl]amino}oxolane-3-carboxylic acid: The carboxylic acid derivative with different solubility and reactivity properties.

    rel-Methyl (3R,4R)-4-{[(1S)-1-phenylethyl]amino}oxolane-3-carboxylate: The enantiomer with potentially different biological activities and interactions.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (3S,4S)-4-[[(1R)-1-phenylethyl]amino]oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(11-6-4-3-5-7-11)15-13-9-18-8-12(13)14(16)17-2/h3-7,10,12-13,15H,8-9H2,1-2H3/t10-,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWULYQHYAJIJY-RAIGVLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2COC[C@H]2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119261
Record name 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055840-97-4
Record name 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055840-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furancarboxylic acid, tetrahydro-4-[[(1R)-1-phenylethyl]amino]-, methyl ester, (3S,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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